3,4-dimethyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-18-7-10-21(15-19(18)2)26(30)27-13-14-28-16-25(23-5-3-4-6-24(23)28)33-17-20-8-11-22(12-9-20)29(31)32/h3-12,15-16H,13-14,17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSBYFBRWVZPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the nitrophenyl group and a halogenated indole.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, where the amine group of the indole derivative reacts with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or iron powder in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core may interact with various receptors or enzymes, while the nitrophenyl and sulfanyl groups could modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
2,4-Dichloro-N-[2-(3-{[(4-Nitrophenyl)methyl]sulfanyl}-1H-Indol-1-yl)ethyl]benzamide (BA97041)
- Key Differences : The benzamide core here has 2,4-dichloro substituents instead of 3,4-dimethyl groups.
- The dichloro substitution also increases molecular weight (500.40 g/mol vs. ~488 g/mol for the target compound, assuming similar backbone) and polarity compared to the dimethyl analog .
2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide (ZVT)
- Key Differences: ZVT replaces the indole ring with a 4-methyl-1,2,4-triazole and incorporates a 4-fluorophenoxyethylsulfanyl chain.
- Impact: The triazole core may enhance hydrogen-bonding capacity, while the fluorophenoxy group increases lipophilicity. These features could improve membrane permeability but may reduce metabolic stability compared to the nitroaryl group in the target compound .
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-Nitrophenyl)amino]ethyl]benzamide
- Key Differences: This analog (from ) uses an oxadiazole-thioether linkage and a 4-nitrophenylamino ethyl spacer.
- Impact : The oxadiazole ring introduces aromatic heterocyclic character, which could modulate π-π stacking interactions. The nitro group’s position on the aniline moiety (vs. the benzyl group in the target compound) may alter electronic distribution and solubility .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s dimethyl groups likely increase logP compared to BA97041’s dichloro substituents. ZVT’s fluorophenoxy chain may confer higher logP than both.
- Solubility: Nitro groups in all compounds reduce aqueous solubility, but the oxadiazole analog () may exhibit better solubility due to its polar amino group .
Biological Activity
3,4-Dimethyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dimethyl groups on the benzamide moiety.
- A 4-nitrophenyl group linked via a sulfanyl bridge to an indole derivative.
- An ethyl chain connecting the indole to the benzamide.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act through:
- Inhibition of specific enzymes involved in metabolic pathways.
- Modulation of receptor activity , particularly G protein-coupled receptors (GPCRs), which are crucial for signal transduction in various physiological processes .
Antimicrobial Activity
Recent research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Anti-tubercular Activity : Related compounds have shown promising results against Mycobacterium tuberculosis, with some derivatives demonstrating IC50 values as low as 1.35 μM .
Cytotoxicity and Selectivity
Evaluating the cytotoxic effects of this compound on human cell lines is critical for determining its therapeutic potential. Studies have indicated that:
- The compound exhibits low cytotoxicity towards HEK-293 cells, suggesting a favorable safety profile for further development .
Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of related benzamide compounds demonstrated that modifications can enhance anti-tubercular activity while maintaining low toxicity. The most effective derivatives were identified based on their IC50 and IC90 values against Mycobacterium tuberculosis.
| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Low |
| 6e | 2.18 | 40.32 | Low |
Study 2: Mechanistic Insights
Docking studies have revealed the potential binding interactions between the compound and target proteins, elucidating its mechanism of action at the molecular level. These findings support the hypothesis that structural modifications can significantly impact biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
